5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound featuring a combination of pyrazole, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the core structures, such as the pyrazole and thiophene rings, followed by their functionalization and coupling.
Preparation of Pyrazole and Thiophene Rings: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, while the thiophene ring can be prepared via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Functionalization: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group. The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base.
Coupling: The final step involves coupling the functionalized pyrazole and thiophene rings through a suitable linker, such as an ethyl group, using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other functionalized derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can serve as a probe or ligand for studying enzyme interactions and protein binding. Its sulfonamide group is known for its ability to inhibit certain enzymes, making it a potential candidate for drug development.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly as an anti-inflammatory or anticancer agent. The presence of the pyrazole and sulfonamide groups is indicative of possible bioactivity, warranting further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as conductive polymers or organic semiconductors. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide is likely related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole and thiophene rings may further enhance binding affinity and specificity through π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{2-[5-(1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide: Lacks the methyl group on the pyrazole ring.
5-chloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide: Has a chloro group instead of a bromo group.
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide: Lacks the bromo group.
Uniqueness
The presence of both the bromo and methyl groups in 5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide provides unique reactivity and binding properties. The bromo group allows for further functionalization through substitution reactions, while the methyl group on the pyrazole ring can influence the compound’s electronic properties and steric interactions.
Properties
Molecular Formula |
C14H14BrN3O2S3 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-bromo-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H14BrN3O2S3/c1-18-9-10(8-16-18)12-3-2-11(21-12)6-7-17-23(19,20)14-5-4-13(15)22-14/h2-5,8-9,17H,6-7H2,1H3 |
InChI Key |
CNSHMSWRCATFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
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